![molecular formula C17H22O3 B592795 3-Hydroxypentadeca-1,9-dien-4,6-diyn-8-yl acetate CAS No. 41682-30-8](/img/structure/B592795.png)
3-Hydroxypentadeca-1,9-dien-4,6-diyn-8-yl acetate
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Description
3-Hydroxypentadeca-1,9-dien-4,6-diyn-8-yl acetate is a natural product with the molecular formula C17H22O3 . It has been isolated from the plant "Capparis spinosa" and "Centella asiatica" .
Molecular Structure Analysis
The molecular weight of 3-Hydroxypentadeca-1,9-dien-4,6-diyn-8-yl acetate is 274.35 g/mol . The IUPAC name is 3-hydroxypentadeca-1,9-dien-4,6-diyn-8-yl acetate . The InChI and SMILES strings provide a textual representation of the compound structure .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 46.5 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 9 . The XLogP3-AA value, which predicts the compound’s lipophilicity, is 3.9 .Scientific Research Applications
Cosmetic Formulations
The compound’s potential benefits for skin health also make it a valuable ingredient for cosmetic formulations. It could be used in creams, lotions, and serums aimed at improving skin appearance and health.
Each of these applications represents a unique field of research where 8-Acetoxypentadeca-1,9Z-diene-4,6-diyn-3-ol shows promise. Ongoing studies continue to uncover the full potential of this fascinating compound. The information provided here is based on current research and available data as of my last update in 2021, supplemented by recent search results .
properties
IUPAC Name |
[(9E)-3-hydroxypentadeca-1,9-dien-4,6-diyn-8-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O3/c1-4-6-7-8-9-13-17(20-15(3)18)14-11-10-12-16(19)5-2/h5,9,13,16-17,19H,2,4,6-8H2,1,3H3/b13-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDJVZWJXREWPD-UKTHLTGXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(C#CC#CC(C=C)O)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C(C#CC#CC(C=C)O)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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